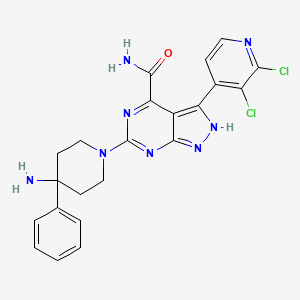
Shp2-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shp2-IN-14 is an orally active and potent allosteric inhibitor of Src homology region 2-containing protein tyrosine phosphatase-2 (SHP2). This compound has shown significant anti-tumor activity and is being studied for its potential in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-14 involves multiple steps, starting with the preparation of heteroaryl derivatives. The synthetic route typically includes the formation of key intermediates through various organic reactions such as nucleophilic substitution, cyclization, and coupling reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and scalability. Quality control measures are implemented at each step to maintain the integrity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Shp2-IN-14 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
Shp2-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SHP2 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cell signaling pathways, particularly those involved in cancer progression.
Medicine: Explored as a potential therapeutic agent for treating cancers, especially those with aberrant SHP2 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHP2
Wirkmechanismus
Shp2-IN-14 exerts its effects by binding to the allosteric site of SHP2, thereby inhibiting its phosphatase activity. This inhibition disrupts the downstream signaling pathways, such as the RAS/MAPK pathway, which are crucial for cancer cell proliferation and survival. The compound’s ability to modulate these pathways makes it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SHP099: Another allosteric inhibitor of SHP2 with similar anti-tumor activity.
RMC-4550: A selective SHP2 inhibitor with potent anti-cancer effects.
TNO155: An SHP2 inhibitor currently in clinical trials for cancer treatment
Uniqueness of Shp2-IN-14
This compound stands out due to its high potency and favorable pharmacokinetic properties. It has demonstrated significant efficacy in preclinical models, making it a valuable tool for studying SHP2 inhibition and a potential therapeutic agent for cancer treatment .
Eigenschaften
Molekularformel |
C22H20Cl2N8O |
|---|---|
Molekulargewicht |
483.3 g/mol |
IUPAC-Name |
6-(4-amino-4-phenylpiperidin-1-yl)-3-(2,3-dichloropyridin-4-yl)-2H-pyrazolo[3,4-d]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H20Cl2N8O/c23-15-13(6-9-27-18(15)24)16-14-17(19(25)33)28-21(29-20(14)31-30-16)32-10-7-22(26,8-11-32)12-4-2-1-3-5-12/h1-6,9H,7-8,10-11,26H2,(H2,25,33)(H,28,29,30,31) |
InChI-Schlüssel |
KVYQUJXENRXDEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C2=CC=CC=C2)N)C3=NC4=NNC(=C4C(=N3)C(=O)N)C5=C(C(=NC=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




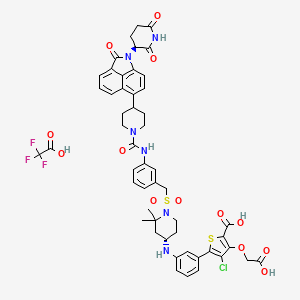

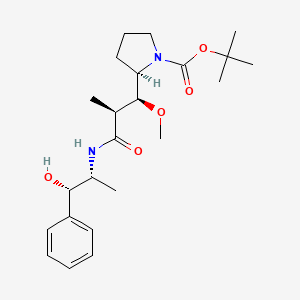
![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
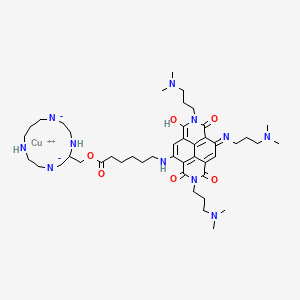
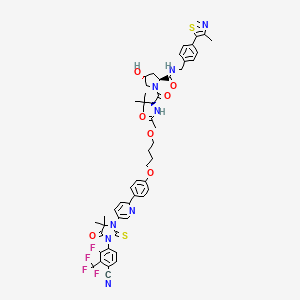
![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)
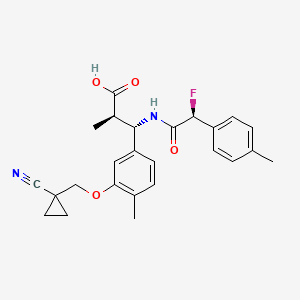
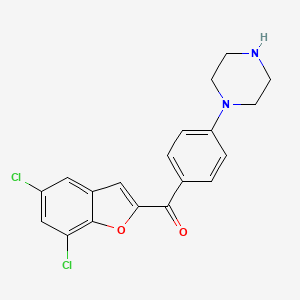


![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
